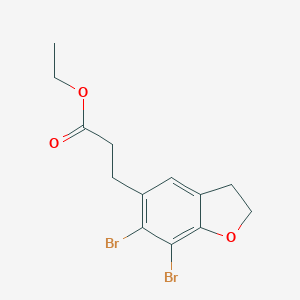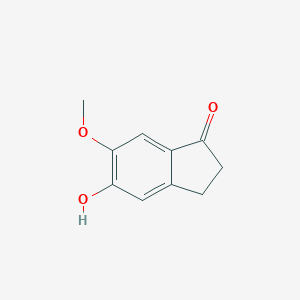
N-Boc-1,6-己二胺
概述
描述
化合物N-(6-氨基己基)氨基甲酸叔丁酯 是一种PROTAC连接体,指的是烷基/醚组成。 它用于基于PROTAC技术的Mcl-1抑制剂的合成 。 该化合物的全称是N-(6-aminohexyl)carbamic acid tert-butyl ester .
科学研究应用
N-(6-氨基己基)氨基甲酸叔丁酯在科学研究中有多种应用,包括:
化学: 用作合成用于靶向蛋白降解的PROTAC(蛋白降解嵌合体)的连接体.
生物学: 用于研究蛋白质-蛋白质相互作用和细胞通路.
医学: 用于开发针对癌症等疾病的新型治疗剂.
工业: 应用于生产专用化学品和制药产品.
作用机理
N-(6-氨基己基)氨基甲酸叔丁酯在PROTAC技术中作为连接体发挥作用。它促进靶蛋白、PROTAC分子和E3泛素连接酶之间形成三元复合物。 该复合物导致靶蛋白通过蛋白酶体途径泛素化并随后降解 .
作用机制
Target of Action
N-Boc-1,6-diaminohexane is primarily used as a reagent in the synthesis of various compounds
Mode of Action
The compound acts as a linear hexyl spacer (C6-spacer) in chemical reactions . It can react with other compounds to form new products. For example, it can react with carbonyl dichloride in the presence of triethylamine to prepare 1,3-Bis [6- (Boc-amino)hexyl]urea .
Biochemical Pathways
As a reagent, N-Boc-1,6-diaminohexane is involved in the synthesis of various compounds, which can then participate in different biochemical pathways. For instance, it can be used to synthesize biodegradable poly(disulfide amine)s for gene delivery, multifunctional dendrimers for theranostics, and polyamide platinum anti-cancer complexes designed to target cancer-specific DNA sequences .
Result of Action
The result of N-Boc-1,6-diaminohexane’s action is the formation of new compounds with potential biological activity. The specific effects at the molecular and cellular level would depend on the properties of these synthesized compounds .
Action Environment
The action of N-Boc-1,6-diaminohexane as a reagent can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is soluble in ether and carbon tetrachloride . These factors can affect the efficiency of the reactions it participates in and the stability of the compound itself.
生化分析
Biochemical Properties
N-Boc-1,6-diaminohexane plays a significant role in biochemical reactions, particularly in the synthesis of various biomolecules. It interacts with enzymes such as carbonyl dichloride in the presence of triethylamine to prepare 1,3-Bis[6-(Boc-amino)hexyl]urea . Additionally, it is used to create self-assembled monolayers (SAMs) that resist protein adsorption, which is crucial for designing electrochemical immunosensors . The compound’s ability to act as a linear hexyl spacer (C6-spacer) makes it a versatile reagent in biochemical applications.
Cellular Effects
N-Boc-1,6-diaminohexane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is utilized in the synthesis of biodegradable poly(disulfide amine)s for gene delivery, which can affect gene expression by facilitating the delivery of genetic material into cells . The compound’s role in creating polyamide platinum anti-cancer complexes also highlights its impact on cellular metabolism and function, particularly in targeting cancer-specific DNA sequences .
Molecular Mechanism
At the molecular level, N-Boc-1,6-diaminohexane exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For instance, it reacts with carbonyl dichloride in the presence of triethylamine to form 1,3-Bis[6-(Boc-amino)hexyl]urea . This reaction involves the formation of covalent bonds, which are crucial for the compound’s function as a C6-spacer. Additionally, its role in synthesizing polyamide platinum anti-cancer complexes involves binding to cancer-specific DNA sequences, thereby inhibiting cancer cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Boc-1,6-diaminohexane can change over time due to its stability and degradation. The compound is sensitive to air and should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C . Over time, its stability may decrease, leading to potential degradation and reduced efficacy in biochemical reactions. Long-term studies in vitro and in vivo have shown that the compound can maintain its function for extended periods when stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of N-Boc-1,6-diaminohexane vary with different dosages in animal models. At lower doses, the compound is effective in facilitating gene delivery and targeting cancer-specific DNA sequences without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
N-Boc-1,6-diaminohexane is involved in several metabolic pathways, including those related to the synthesis of biodegradable poly(disulfide amine)s and polyamide platinum anti-cancer complexes . The compound interacts with enzymes such as carbonyl dichloride and triethylamine, which facilitate its incorporation into larger biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity within cells.
Transport and Distribution
Within cells and tissues, N-Boc-1,6-diaminohexane is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, such as cancer cells or specific cellular compartments . The compound’s ability to resist protein adsorption also plays a role in its distribution, particularly in the design of electrochemical immunosensors .
Subcellular Localization
N-Boc-1,6-diaminohexane’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, its role in synthesizing polyamide platinum anti-cancer complexes involves targeting cancer-specific DNA sequences within the nucleus . Additionally, its incorporation into self-assembled monolayers (SAMs) can affect its activity and function at the cellular membrane level .
准备方法
合成路线及反应条件
N-(6-氨基己基)氨基甲酸叔丁酯的合成通常涉及在碱如三乙胺 存在下,6-氨基己醇 与叔丁基氯甲酸酯 反应 。该反应在温和条件下进行,通常在室温下进行,并生成所需的产物。
工业生产方法
在工业环境中,N-(6-氨基己基)氨基甲酸叔丁酯的生产遵循类似的合成路线,但规模更大。 该工艺涉及使用自动化反应器并精确控制反应条件,以确保产物的高产率和纯度 .
化学反应分析
反应类型
N-(6-氨基己基)氨基甲酸叔丁酯会经历各种类型的化学反应,包括:
取代反应: 氨基可以参与亲核取代反应。
脱保护反应: Boc(叔丁氧羰基)基团可以在酸性条件下被去除.
常用试剂和条件
取代反应: 常用试剂包括烷基卤化物和碱,例如氢氧化钠。
脱保护反应: 常用试剂包括三氟乙酸或盐酸.
主要形成的产物
取代反应: 主要产物通常是取代胺。
脱保护反应: 主要产物是游离胺.
相似化合物的比较
类似化合物
N-(6-氨基己基)氨基甲酸叔丁酯: 类似于其他PROTAC连接体,例如NH2-C6-NH-Fmoc 和NH2-C6-NH-Cbz .
独特性
N-(6-氨基己基)氨基甲酸叔丁酯: 由于其特定的烷基/醚组成而具有独特性,这在合成Mcl-1抑制剂中提供了稳定性和灵活性.
属性
IUPAC Name |
tert-butyl N-(6-aminohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZPDKXEHIRFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369777 | |
| Record name | N-Boc-1,6-diaminohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51857-17-1 | |
| Record name | N-BOC-1,6-diaminohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51857-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-1,6-diaminohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(6-aminohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N-Boc-1,6-diaminohexane utilized in gene delivery applications?
A1: N-Boc-1,6-diaminohexane is not directly used for gene delivery. Instead, it serves as a building block for synthesizing more complex polymers with gene delivery potential. In the research presented [], N-Boc-1,6-diaminohexane is reacted with N, N'-cystaminebisacrylamide (CBA) through Michael addition. This reaction, followed by the removal of the Boc protecting group, produces a cationic polymer called poly(CBA-DAH).
Q2: What is the significance of the hexaethylene spacer in poly(CBA-DAH) for gene delivery?
A2: The research highlights the importance of the spacer length in poly(disulfide amine)s for efficient gene delivery []. Comparing polymers with varying spacer lengths (ethane, butane, and hexane), poly(CBA-DAH), with its hexaethylene spacer, demonstrated the highest transfection efficiency. Notably, it achieved comparable transfection efficiency to branched PEI 25 kDa in commonly used cell lines (293T, Hela, and NIH3T3) and even outperformed it in C2C12 cells, a cell line known for its resistance to transfection []. This suggests that the hexaethylene spacer in poly(CBA-DAH) might be optimal for DNA condensation, cellular uptake, and intracellular trafficking, ultimately leading to more effective gene delivery [].
Q3: How does the toxicity of poly(CBA-DAH) compare to existing gene delivery agents like branched PEI 25 kDa?
A3: The study demonstrated a significant advantage of poly(CBA-DAH) over branched PEI 25 kDa in terms of cytotoxicity []. MTT assays revealed that poly(CBA-DAH)/pDNA complexes were considerably less toxic to cells compared to bPEI/pDNA complexes []. This lower toxicity profile is a crucial factor for gene delivery applications, as it increases the biocompatibility of the carrier and reduces the risk of adverse effects during gene therapy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B23302.png)
![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)
![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)







![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)

